3-Ethylazetidin-3-ol hydrochloride

Lipophilicity ADME Medicinal Chemistry

3-Ethylazetidin-3-ol hydrochloride is a substituted azetidine derivative featuring a strained four-membered nitrogen heterocycle, with an ethyl group and a hydroxyl group substituted at the 3-position. This compound serves as a key intermediate in medicinal chemistry and organic synthesis, distinguished by its specific steric and electronic properties.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 935668-00-1
Cat. No. B1359736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylazetidin-3-ol hydrochloride
CAS935668-00-1
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESCCC1(CNC1)O.Cl
InChIInChI=1S/C5H11NO.ClH/c1-2-5(7)3-6-4-5;/h6-7H,2-4H2,1H3;1H
InChIKeyPIMOMOKLCCGODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylazetidin-3-ol Hydrochloride (CAS 935668-00-1): Core Physicochemical & Structural Profile for R&D Procurement


3-Ethylazetidin-3-ol hydrochloride is a substituted azetidine derivative featuring a strained four-membered nitrogen heterocycle, with an ethyl group and a hydroxyl group substituted at the 3-position [1]. This compound serves as a key intermediate in medicinal chemistry and organic synthesis, distinguished by its specific steric and electronic properties . It is typically supplied as its hydrochloride salt with a standard purity of ≥97% .

3-Ethylazetidin-3-ol Hydrochloride: Why Close Analogs Cannot Be Interchanged in R&D Workflows


Direct substitution of 3-ethylazetidin-3-ol hydrochloride with simpler azetidine analogs, such as the unsubstituted 3-azetidinol hydrochloride or the 3-methyl variant, is not straightforward. Even a single methylene group difference in the side chain leads to a significant, quantifiable increase in lipophilicity (a LogP shift from -1.05 to +0.86) [1], profoundly altering a molecule's partitioning behavior and potential biological interactions. Furthermore, this chain extension also causes a fundamental change in the bulk material's physical state, as the ethyl-substituted compound is a liquid at room temperature, while its methyl and unsubstituted counterparts are crystalline solids . This divergence in handling and physicochemical properties necessitates a specific procurement strategy rather than a generic one.

Head-to-Head Evidence for 3-Ethylazetidin-3-ol HCl: Quantified Differentiation from Key Analogs


Comparative Lipophilicity vs. 3-Azetidinol Hydrochloride: A Critical Selector for Drug Design

The 3-ethyl substitution dramatically increases the compound's lipophilicity compared to the unsubstituted 3-azetidinol hydrochloride [1]. The calculated partition coefficient (LogP) for the target compound is 0.86, indicating a preference for a lipophilic environment, whereas the baseline 3-azetidinol HCl has a LogP of -1.05, indicating high hydrophilicity . This over 1000-fold difference in the octanol-water partition ratio is a pivotal factor for blood-brain barrier penetration and target binding.

Lipophilicity ADME Medicinal Chemistry LogP

Differentiation by Physical State: Liquid Handling vs. Solid Analogs

A critical practical distinction is the compound's physical state at room temperature. The 3-ethyl analog is a liquid, as reported by a reputable supplier . This contrasts directly with its key analogs, 3-methylazetidin-3-ol hydrochloride and 3-azetidinol hydrochloride, which are both solids under the same conditions [REFS-2, REFS-3]. This difference arises from the disruption of the crystal lattice by the longer ethyl side chain.

Formulation Process Chemistry Physical State Handling

Comparative Boiling Point vs. 3-Azetidinol HCl: A Stability and Purification Metric

The boiling point of 3-ethylazetidin-3-ol hydrochloride (218.3°C at 760 mmHg) [1] is significantly higher than that of the parent 3-azetidinol hydrochloride (170.7°C at 760 mmHg) . This 47.6°C elevation indicates stronger intermolecular interactions or a higher molecular weight's impact on vapor pressure. This can be a critical factor when distillation is a viable purification method or thermal stress is a concern during high-temperature reactions.

Thermal Stability Purification Distillation Boiling Point

Ideal Scientific Selection Scenarios for 3-Ethylazetidin-3-ol Hydrochloride Based on Evidence


Synthesis of Bioactive Molecules Requiring Higher Lipophilicity

The significantly higher LogP (0.86) of this compound compared to 3-azetidinol hydrochloride (LogP -1.05) makes it the preferred azetidine building block for medicinal chemistry programs aimed at developing oral drugs or CNS-penetrant candidates. Its increased lipophilicity enhances membrane permeability and target engagement for receptors with hydrophobic binding pockets, a common requirement in kinase or GPCR inhibitor design [1].

Automated Synthesis and Continuous Flow Chemistry Platforms

Its liquid physical state at room temperature, in contrast to the solid methyl and unsubstituted analogs, renders 3-ethylazetidin-3-ol hydrochloride uniquely suitable for automated liquid handling systems and continuous flow reactors. This facilitates precise reagent dispensing, eliminates solid-handling bottlenecks, and supports the development of scalable, efficient synthetic processes .

High-Temperature Reaction Conditions for Resistant Substrates

With a boiling point 47.6°C higher than that of 3-azetidinol hydrochloride, this compound can be utilized in reactions requiring elevated temperatures where simpler analogs might evaporate or decompose. This thermal stability makes it a robust building block for solvent-intensive syntheses or high-temperature coupling reactions, expanding its utility in process chemistry [2].

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